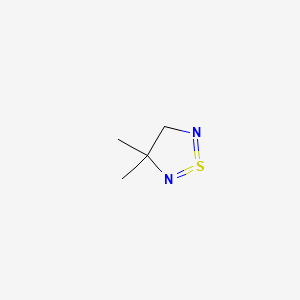![molecular formula C17H20N2O B14689669 4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 33228-48-7](/img/structure/B14689669.png)
4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and reactivity It belongs to the class of hydrazinylidene derivatives, which are characterized by the presence of a hydrazone functional group attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-pentylphenylhydrazine with cyclohexa-2,5-dien-1-one derivatives. One common method involves the condensation reaction between 4-pentylphenylhydrazine and 4-hydroxycyclohexa-2,5-dien-1-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the hydrazone group under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: N-substituted hydrazones.
Scientific Research Applications
4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The compound’s reactivity allows it to interact with cellular components, potentially leading to the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Nitrobenzylidene)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 4-[2-(4-Methoxybenzylidene)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 4-[2-(4-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Uniqueness
4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties and influences its reactivity and biological activity. This structural feature differentiates it from other similar compounds and can affect its solubility, stability, and interaction with biological targets .
Properties
CAS No. |
33228-48-7 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
4-[(4-pentylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C17H20N2O/c1-2-3-4-5-14-6-8-15(9-7-14)18-19-16-10-12-17(20)13-11-16/h6-13,20H,2-5H2,1H3 |
InChI Key |
ZFROFGNNQXLYTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


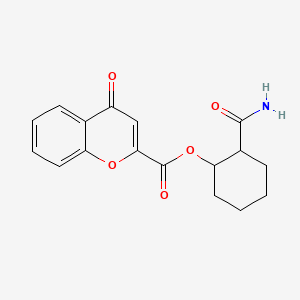

![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
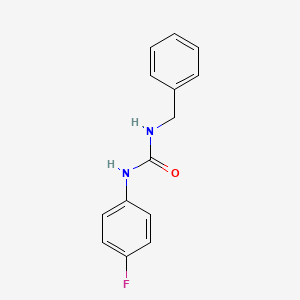
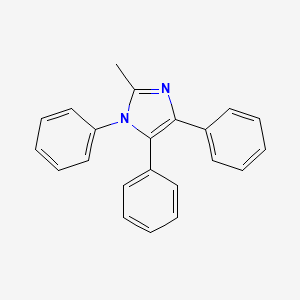
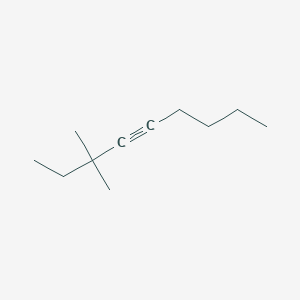
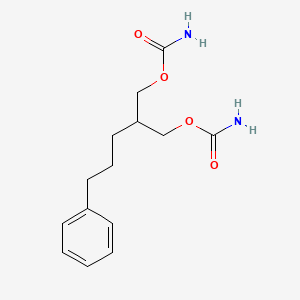

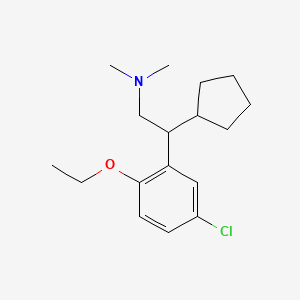
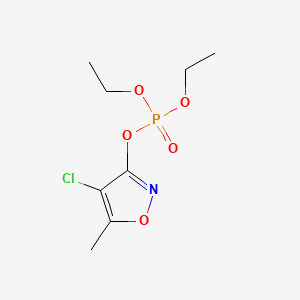
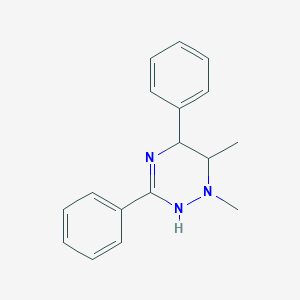
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)
